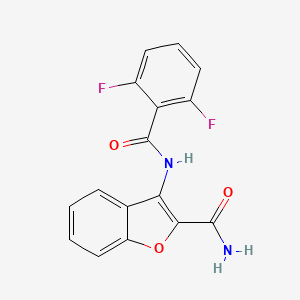

3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-9-5-3-6-10(18)12(9)16(22)20-13-8-4-1-2-7-11(8)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPCKLAYMOOMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :

Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.

Amidation: The carboxylic acid group is converted to an amide using 2,6-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring structure.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications, including :

Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.

Antibacterial Activity: The compound exhibits antibacterial properties and is studied for its effectiveness against multi-drug resistant bacterial strains.

Antiviral Activity: Research has shown that benzofuran derivatives, including this compound, have antiviral activities against viruses such as the hepatitis C virus.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit key enzymes or proteins involved in cell proliferation and survival, leading to its anti-cancer and antibacterial effects. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

a) 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives

- Structure : Benzofuran carboxamide with a methoxy group at the 7-position and a substituted phenyl group at the N-position .

- Key Differences: The methoxy group at the 7-position (vs. Antioxidant activity data (Table 3 in ) show moderate to high radical scavenging activity (IC₅₀: 12–45 μM), suggesting that electron-donating groups like methoxy enhance antioxidant efficacy but may compromise pharmacokinetic properties.

b) 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone Intermediate)

- Structure : Benzofuran carboxamide with a piperazine substituent at the 5-position .

- Key Differences :

- The piperazine group confers basicity and solubility, critical for CNS penetration, as seen in vilazodone’s application as a serotonin reuptake inhibitor and 5-HT₁A receptor partial agonist .

- Molecular weight (245.28 g/mol ) is lower than that of the difluorobenzamido analog (estimated ~350 g/mol), impacting blood-brain barrier permeability.

c) 4-(4-(2,6-Difluorobenzamido)phenylthio)-N-methylpicolinamide (Compound 6i)

- Structure : Contains a 2,6-difluorobenzamido group linked via a phenylthio bridge to a picolinamide moiety .

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the difluorobenzamide moiety is crucial for its activity, influencing its interaction with biological targets.

The molecular formula of this compound is C₁₄H₉F₂N₃O₂, with a molecular weight of approximately 288.32 g/mol. The compound features a benzofuran core substituted with a carboxamide and a difluorobenzene group, which enhances its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Notably, it has been studied for its inhibitory effects on the FtsZ protein, which is essential for bacterial cell division. The difluorobenzamide motif contributes to the compound's ability to adopt non-planar conformations that facilitate stronger binding interactions with the target protein.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| This compound | 8 | MSSA |

| This compound | 256 | MRSA |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against MSSA strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer studies. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural characteristics of the difluorobenzamide group enhance its interaction with cellular targets involved in these processes.

Case Studies

- Study on FtsZ Inhibition : A molecular docking study demonstrated that this compound binds effectively to the allosteric site of FtsZ, leading to significant inhibition of bacterial cell division. This study highlighted the importance of fluorination in enhancing the binding affinity and specificity of the compound .

- Antimicrobial Efficacy : A comparative analysis involving various benzamide derivatives revealed that compounds containing the difluorobenzamide motif exhibited superior antimicrobial activity against resistant bacterial strains. This suggests that modifications to the benzamide structure can significantly impact biological efficacy .

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Parameter | Optimal Range |

|---|---|---|

| Amidation | Temperature | 0–5°C (to prevent racemization) |

| Fluorination | Catalyst | Pd(OAc)/Xantphos system |

| Purification | Solvent system | EtOAc/hexane (3:7 v/v) |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while - HSQC confirms connectivity .

- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves stereochemical ambiguities (e.g., amide bond geometry) .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 345.08).

Q. Table 2: Key Spectral Signatures

| Technique | Observed Signal | Assignment |

|---|---|---|

| NMR | -112 ppm (d, J=8 Hz) | 2,6-Difluorobenzamido |

| IR | 1680 cm | C=O stretch (amide I) |

How can researchers resolve contradictions in reported biological activities of benzofuran-2-carboxamide derivatives?

Advanced

Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to compare IC values.

Orthogonal validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .

Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorination’s role in enhancing bioavailability) .

What computational strategies are recommended to predict interaction mechanisms between this compound and biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with kinase domains). Validate with free-energy perturbation (FEP) calculations .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of fluorine substituents on binding affinity .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with 2,6-difluoro groups).

Q. Table 3: Computational Tools

| Tool | Application |

|---|---|

| Gaussian 16 | DFT calculations for electrostatic potential maps |

| GROMACS | MD simulations of solvation dynamics |

How can high-throughput screening (HTS) identify novel biological targets for this compound?

Q. Advanced

- Assay panels : Screen against kinase libraries or GPCR arrays using fluorescence polarization or AlphaScreen technology.

- Dose-response curves : Generate IC values across 10 concentrations (1 nM–100 µM) to assess potency .

- Cheminformatics : Cluster hits using Tanimoto similarity scores (>0.85) to prioritize structurally related targets.

What experimental approaches elucidate the role of fluorine substituents in modulating physicochemical properties?

Q. Advanced

Comparative logP studies : Measure partition coefficients of fluorinated vs. non-fluorinated analogs to assess hydrophobicity .

Thermal analysis : Use differential scanning calorimetry (DSC) to correlate fluorine content with melting point elevation.

X-ray crystallography : Compare crystal packing (e.g., halogen bonding interactions) .

How can stability studies optimize storage conditions for this compound?

Q. Basic

- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Light sensitivity : Store in amber vials under argon to prevent photodegradation of the benzofuran core .

What strategies improve regioselectivity in benzofuran ring functionalization?

Q. Basic

- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .

- Metal catalysis : Use Pd-mediated C-H activation for site-specific coupling (e.g., Suzuki-Miyaura for aryl additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.